N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
Overview
Description
N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H16N2O2S·HCl. It is a derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
Tetrahydroisoquinoline derivatives have been known to interact with various receptors in the body .
Mode of Action
It is known that tetrahydroisoquinoline derivatives can interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Tetrahydroisoquinoline derivatives have been implicated in various biochemical pathways, potentially influencing a broad spectrum of actions in the brain .
Result of Action
Tetrahydroisoquinoline derivatives have been associated with neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Isoquinoline Derivatives: Starting with an appropriate isoquinoline derivative, reduction reactions can be employed to obtain the tetrahydroisoquinoline core structure.
Sulfonation and Subsequent N-Methylation: The tetrahydroisoquinoline core can be sulfonated to introduce the sulfonamide group, followed by N-methylation to achieve the desired N,N-dimethyl substitution.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including sulfoxides and sulfones.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups introduced at specific positions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of neurological disorders. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isoquinoline: A closely related compound with similar structural features.
Tetrahydroisoquinoline: The parent compound from which the derivative is derived.
Sulfonamides: Compounds containing the sulfonamide group, which share similar chemical properties.
Uniqueness: N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is unique due to its specific N,N-dimethyl substitution and sulfonamide group, which confer distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₇ClN₂O₂S
- Molecular Weight : 276.78 g/mol
- CAS Number : 1803584-14-6
The compound features a tetrahydroisoquinoline core combined with a sulfonamide group, which is known for enhancing biological activity and pharmacological properties. The sulfonamide moiety is particularly recognized for its antibacterial effects by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.
1. Inhibition of Enzymes
Research indicates that this compound may inhibit the enzyme Aldo-Keto Reductase 1C3 (AKR1C3), which plays a role in hormone metabolism and drug metabolism. Inhibitors of AKR1C3 are being explored for their potential in treating various diseases, including cancer and hormone-related disorders.
2. Antibacterial Activity
Sulfonamides are primarily known for their antibacterial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values suggest that this compound may also possess comparable potency to established antibiotics like ceftriaxone .
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Antibacterial | Inhibition of dihydropteroate synthase | |
Enzyme Inhibition | Potential AKR1C3 inhibition | |
Neuroprotection | Modulation of neuroinflammatory pathways |
Case Study: Antibacterial Efficacy
A recent study compared the antibacterial efficacy of this compound with other sulfonamides. The results indicated that the compound exhibited significant inhibition zones against tested bacterial strains, suggesting its potential as an effective antibacterial agent.
Synthesis Methods
Various synthetic routes have been developed for producing this compound with high purity. These methods typically involve the condensation of appropriate precursors followed by functional group modifications to introduce the sulfonamide group at the 5-position of the tetrahydroisoquinoline core.
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11;/h3-5,12H,6-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXDKLRXAQZQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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